![molecular formula C9H3F7O B13600288 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13600288.png)
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that belongs to the class of trifluoromethyl ketones. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent. This one-step synthesis is straightforward and cost-effective, with a yield of approximately 60%.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid such as aluminum chloride (AlCl3) at -40°C in carbon disulfide solvent.
Gas-Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl ester.
Análisis De Reacciones Químicas
Types of Reactions
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new fluorinated polymers.
Oxidation: The compound can act as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohols.
Lewis Acids: Such as AlCl3, used in Friedel-Crafts acylation.
Oxidizing Agents: Used in oxidation reactions to form N-oxides.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Fluorinated Polymers: Formed from condensation reactions.
N-Oxides: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is used in various fields of scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the additional fluorine atoms on the phenyl ring.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Contains a nitro group instead of a fluoro group.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains an ether linkage instead of a ketone group.
Uniqueness
2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly useful in the synthesis of high-performance materials and biologically active compounds.
Propiedades
Fórmula molecular |
C9H3F7O |
|---|---|
Peso molecular |
260.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H |
Clave InChI |
XFPCTOHGAHHLQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)

![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
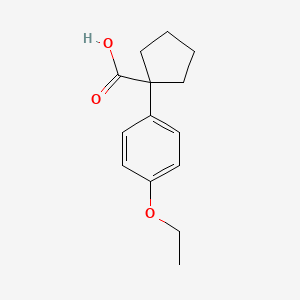
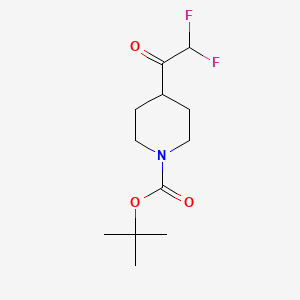
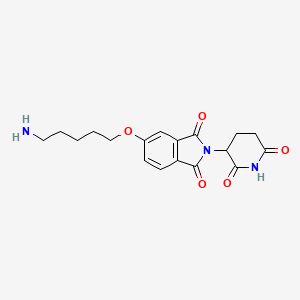
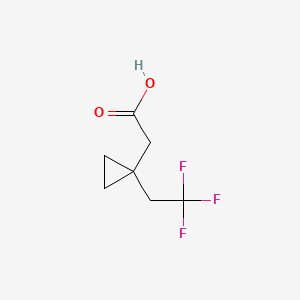
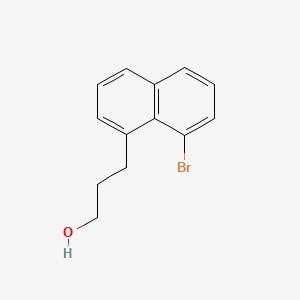
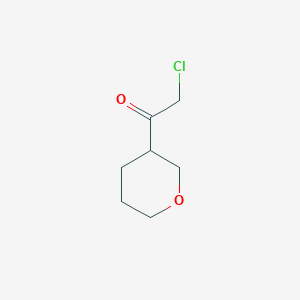
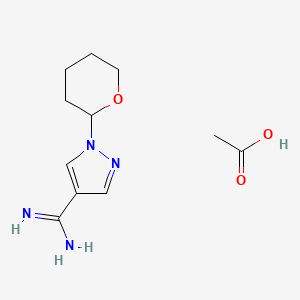
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)


